REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1C=CC=CC=1.[H-].[Na+].Cl.Cl[CH2:13][CH2:14][N:15]([CH3:17])[CH3:16].[Li+].[Cl-].[CH3:20][N:21](C=O)[CH3:22]>C(OCC)(=O)C>[CH3:16][N:15]([CH2:14][CH2:13][O:8][CH2:1][CH2:2][N:21]([CH3:22])[CH3:20])[CH3:17] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
92 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This reaction mixture was stirred at 70° C. for 12 hours
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with this LiCl solution three times
|
Type
|
DISTILLATION
|
Details
|
distilled water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCOCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |